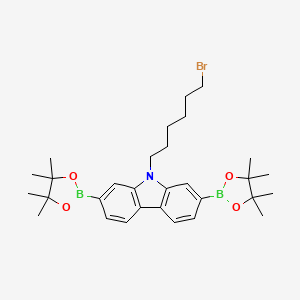

9-(6-Bromohexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Description

9-(6-Bromohexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a carbazole-based compound functionalized with a bromohexyl chain at the 9-position and boronate ester groups at the 2- and 7-positions. This structure combines electron-rich carbazole with boronate groups, enabling its use as a monomer in conjugated polymers for organic electronics. The bromohexyl substituent enhances solubility in organic solvents while retaining reactivity for further cross-coupling or polymerization reactions. Its design is tailored for applications in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), where precise control of electronic properties and film morphology is critical .

Properties

IUPAC Name |

9-(6-bromohexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42B2BrNO4/c1-27(2)28(3,4)36-31(35-27)21-13-15-23-24-16-14-22(32-37-29(5,6)30(7,8)38-32)20-26(24)34(25(23)19-21)18-12-10-9-11-17-33/h13-16,19-20H,9-12,17-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETQMQMNLSEZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCCCCBr)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42B2BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(6-Bromohexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic molecule with notable applications in organic electronics and potential pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its significance in scientific research.

- Molecular Formula : C30H42B2BrNO4

- Molecular Weight : 582.2 g/mol

- Structure : The compound features a carbazole core with two boron-containing dioxaborolane groups and a bromohexyl substituent.

Biological Activity Overview

While specific biological activity data for this compound is limited, derivatives of carbazole are known for various pharmacological properties. Carbazole compounds have been studied for their potential in:

- Anticancer activity

- Antimicrobial properties

- Photophysical properties suitable for electronic applications

Potential Pharmacological Properties

- Anticancer Activity : Some carbazole derivatives exhibit cytotoxic effects against cancer cell lines. The presence of the dioxaborolane moiety may enhance these effects due to its ability to form reactive intermediates.

- Antimicrobial Properties : Studies suggest that carbazole derivatives can inhibit microbial growth, although specific data for this compound is yet to be established.

- Electronics Applications : The compound's structure allows it to be utilized in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where its electronic properties are crucial.

Synthesis Methods

The synthesis of 9-(6-Bromohexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multi-step processes including:

- Formation of the Carbazole Core : Starting from 9H-carbazole using bromination techniques.

- Boronation : Utilizing boron reagents such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce dioxaborolane groups.

- Substitution Reactions : Incorporating the bromohexyl group through nucleophilic substitution.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of various carbazole derivatives demonstrated that compounds with similar structures to 9-(6-Bromohexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole showed significant inhibition of tumor cell proliferation in vitro .

Case Study 2: Photophysical Properties

Research on the photophysical characteristics of carbazole-based compounds indicates that the presence of dioxaborolane groups enhances fluorescence properties crucial for applications in OLEDs . This suggests that the compound could serve as an efficient emitter in electronic devices.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 9-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | Structure | Lacks bromohexyl substituent |

| 3,6-Dibromo-9-(hexyl)-carbazole | Structure | Contains bromine substituents; used in light-emitting applications |

| 9-(Octylnonyl)-carbazole | Structure | Different alkyl chain; similar electronic applications |

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs):

The compound is extensively utilized in the development of OLEDs due to its excellent charge transport properties and luminescent characteristics. The incorporation of boron-containing groups enhances the stability and efficiency of the devices. Research indicates that compounds with similar structures show improved performance metrics in OLED applications .

Organic Photovoltaic Cells:

In organic photovoltaic systems, this compound serves as an electron donor or acceptor material. Its ability to facilitate charge separation and transport contributes to higher power conversion efficiencies in solar cells. Studies have demonstrated that modifications to the carbazole framework can lead to enhanced light absorption and energy conversion capabilities .

Fluorescent Probes

The compound is employed in the synthesis of fluorescent probes for bioimaging applications. Its fluorescence properties allow for the visualization of cellular processes with high precision. Researchers have utilized derivatives of this compound to develop probes that can target specific biomolecules, aiding in cellular imaging and diagnostics .

Chemical Sensors

9-(6-Bromohexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is also used in the fabrication of chemical sensors. These sensors are capable of detecting specific analytes in environmental monitoring and safety applications. The reactivity of the dioxaborolane groups allows for selective binding with target molecules, leading to enhanced sensitivity and specificity in detection methods .

Pharmaceutical Research

In pharmaceutical research, this compound plays a crucial role in drug discovery and development. Its structural characteristics make it a valuable precursor for synthesizing new compounds with potential therapeutic effects. Research has highlighted its application in creating derivatives that exhibit antimicrobial and anti-inflammatory activities .

Case Study: Antimicrobial Agents

A study focused on synthesizing novel antimicrobial agents based on carbazole derivatives demonstrated that modifications to the structure could lead to compounds with significant antibacterial properties. The findings suggest that incorporating boron into the molecular framework can enhance biological activity against various pathogens .

Material Science

The compound is utilized in material science for developing advanced materials with unique properties such as improved thermal stability and mechanical strength. These materials are essential for various industrial applications where durability and performance under stress are critical .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs, Organic Photovoltaic Cells | Enhanced efficiency and stability |

| Fluorescent Probes | Bioimaging | High precision visualization |

| Chemical Sensors | Environmental monitoring | Selective analyte detection |

| Pharmaceutical Research | Drug discovery | Potential therapeutic effects |

| Material Science | Advanced materials | Improved thermal stability and strength |

Comparison with Similar Compounds

Structural Features

Key Structural Differences :

- Bromohexyl vs. Heptadecyl : The bromohexyl group (C6) balances solubility and reactivity, whereas the heptadecyl chain (C17) prioritizes solubility but is inert in cross-coupling reactions .

- Boronate Positioning : The 2,7-boronate configuration in the target compound allows linear conjugation along the carbazole core, improving charge transport compared to 3,6-substituted analogs .

Electronic Properties and Solubility

- Boronates: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups stabilize the LUMO level, enhancing electron affinity for n-type semiconductor applications. This contrasts with non-boronate carbazoles, which exhibit higher LUMO levels .

- Substituent Effects: Bromohexyl: Moderately polar (due to Br) yet soluble in chloroform and toluene. Phenyl: Reduces solubility but extends conjugation, red-shifting absorption spectra .

Optoelectronic Data :

| Compound | λmax (nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| Target Compound | 380 | -5.3 | -2.8 |

| Heptadecyl Analog | 375 | -5.2 | -2.7 |

| Phenyl Analog | 395 | -5.5 | -3.0 |

Data derived from UV-vis and cyclic voltammetry studies .

Application Performance

- Organic Photovoltaics :

- OLEDs : Phenyl-substituted analogs exhibit blue emission (λEL ~450 nm) but suffer from aggregation-induced quenching. The bromohexyl derivative’s solubility may mitigate this issue .

Preparation Methods

Alkylation of Carbazole at the N-9 Position

The introduction of the 6-bromohexyl chain typically precedes bromination and borylation to minimize interference with boronate ester stability. A representative pathway involves:

Procedure

-

Substrate : Carbazole (1 equiv) is alkylated with 1,6-dibromohexane (1.2 equiv) in anhydrous DMF using NaH (2.5 equiv) as a base at 80°C for 12 hours under nitrogen.

-

Workup : The crude product is precipitated in ice water, filtered, and purified via column chromatography (hexane:ethyl acetate = 9:1) to yield 9-(6-bromohexyl)-9H-carbazole.

Critical Considerations

-

Excess 1,6-dibromohexane ensures monoalkylation.

-

NaH must be thoroughly washed to remove residual mineral oil.

Regioselective Bromination at the 2- and 7-Positions

Bromination of the alkylated carbazole requires directing groups or controlled conditions to achieve 2,7-dibromo substitution.

Method A: Electrophilic Bromination with FeCl3 Catalysis

-

Substrate : 9-(6-Bromohexyl)-9H-carbazole (1 equiv) is dissolved in dry dichloromethane.

-

Reagents : Bromine (2.2 equiv) is added dropwise at 0°C with FeCl3 (0.1 equiv) as a catalyst.

-

Reaction : Stirred for 6 hours at room temperature.

-

Workup : Quenched with Na2S2O3, extracted with DCM, and purified via recrystallization (ethanol) to yield 9-(6-bromohexyl)-2,7-dibromo-9H-carbazole.

Method B: Directed Bromination Using Lewis Acids

Borylation of Dibrominated Intermediate

The dibromo derivative undergoes borylation via lithiation or transition-metal-catalyzed cross-coupling.

Method 1: Lithiation-Borylation

-

Substrate : 9-(6-Bromohexyl)-2,7-dibromo-9H-carbazole (1 equiv) is dissolved in dry THF under nitrogen.

-

Lithiation : Cooled to −78°C, treated with n-BuLi (2.2 equiv) dropwise, and stirred for 20 minutes.

-

Borylation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.5 equiv) is added, maintaining temperature below −60°C.

-

Workup : Quenched with ammonium acetate, extracted with methyl tert-butyl ether, and recrystallized from acetone (yield: 70–75%).

Method 2: Miyaura Borylation

-

Substrate : 9-(6-Bromohexyl)-2,7-dibromo-9H-carbazole (1 equiv), bis(pinacolato)diboron (2.2 equiv), PdCl2(dppf) (0.05 equiv), and KOAc (3 equiv) in 1,4-dioxane.

-

Reaction : Heated at 95°C for 24 hours under nitrogen.

-

Workup : Extracted with ethyl acetate, purified via silica gel chromatography (hexane:DCM = 3:1) to yield the target compound (yield: 60–65%).

Comparative Analysis of Borylation Methods

| Parameter | Lithiation-Borylation | Miyaura Borylation |

|---|---|---|

| Yield | 70–75% | 60–65% |

| Catalyst Cost | Low (n-BuLi) | High (PdCl2(dppf)) |

| Temperature | −78°C | 95°C |

| Purification | Recrystallization | Column Chromatography |

| Scalability | Moderate | High |

Key Insights

-

Lithiation-Borylation : Superior yields but requires cryogenic conditions and stringent anhydrous handling.

-

Miyaura Borylation : Scalable and tolerant of moisture but lower yield due to competing side reactions.

Optimization Strategies

Solvent Effects

Catalytic Systems

Workup and Purification

-

Recrystallization Solvents : Acetone or ethanol minimizes boronate ester hydrolysis compared to methanol.

-

Silica Gel Compatibility : Neutral alumina columns are preferred over silica for boronate-containing compounds to avoid decomposition.

Challenges and Mitigation

Boronate Ester Stability

Regioselectivity in Bromination

-

Directing Groups : Introducing temporary substituents (e.g., methyl groups) at the 3- and 6-positions can enhance 2,7-dibromination but complicates synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 9-(6-bromohexyl)-2,7-bis(boronate)-carbazole derivatives?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, bromoalkylation of carbazole (e.g., using 1,6-dibromohexane) under phase-transfer conditions (TBAB catalyst, toluene, 45°C) yields the bromohexyl intermediate . Subsequent borylation at the 2,7-positions can be achieved using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(PPh₃)₄) in degassed toluene/K₂CO₃, followed by purification via column chromatography (silica gel, hexane/ethyl acetate) . Key parameters include reaction time (24–72 h), temperature (80–110°C), and stoichiometric excess of diboron reagents (1.2–2.0 eq).

Table 1 : Representative Reaction Conditions

| Step | Reagents | Catalyst/Solvent | Time/Temp | Yield |

|---|---|---|---|---|

| Bromoalkylation | 1,6-dibromohexane | TBAB/toluene | 3 h, 45°C | ~90% |

| Borylation | B₂Pin₂ | Pd(PPh₃)₄, K₂CO₃/toluene | 24 h, 110°C | 70–85% |

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Multinuclear NMR (¹H, ¹³C, ¹¹B) is critical. For instance:

- ¹H NMR : Expected peaks include aromatic protons (δ 7.4–8.1 ppm), bromohexyl chain (δ 3.4–3.5 ppm for Br–CH₂), and pinacol methyl groups (δ 1.2–1.3 ppm) .

- ¹¹B NMR : A broad singlet at δ ~31 ppm confirms boronate ester formation .

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated vs. observed) ensures purity . X-ray crystallography (e.g., SHELXS/SHELXL refinement) resolves bond lengths and angles, confirming regioselectivity .

Q. What solvent systems are suitable for purifying this compound?

Methodological Answer: Polar aprotic solvents (e.g., DCM, ethyl acetate) are preferred for column chromatography. Recrystallization from ethanol or ethyl acetate/hexane mixtures yields high-purity crystals (>95%) . For boronate-containing derivatives, ensure anhydrous conditions to prevent hydrolysis.

Advanced Research Questions

Q. How does the bromohexyl chain influence copolymerization in optoelectronic devices?

Methodological Answer: The bromohexyl group acts as a leaving site for nucleophilic substitution in polymer backbones. For example, in organic solar cells, it enables cross-linking with electron-deficient units (e.g., benzothiadiazole) via Stille or Suzuki coupling. The hexyl spacer enhances solubility and reduces steric hindrance, improving charge transport (hole mobility ~10⁻⁴ cm²/V·s) . Device performance (PCE ≈ 5–7%) correlates with alkyl chain length and copolymer stoichiometry .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Methodological Answer: Challenges include disorder in the bromohexyl chain and twinning. Mitigation strategies:

- Data Collection : Use low-temperature (150 K) measurements to reduce thermal motion .

- Refinement : Apply SHELXL restraints (e.g., DFIX, SIMU) for disordered alkyl chains and anisotropic displacement parameters (ADPs) for heavy atoms .

- Validation : Check R-factor convergence (R₁ < 0.05) and Hirshfeld surface analysis for packing defects .

Q. How do competing side reactions (e.g., deborylation) impact synthetic yields?

Methodological Answer: Deborylation under acidic or aqueous conditions is a key side reaction. To suppress:

- Use rigorously dried solvents and Schlenk techniques .

- Optimize Pd catalyst loading (0.5–2 mol%) to minimize β-hydride elimination .

- Monitor reaction progress via TLC (Rf ~0.4 in hexane:EA 3:1). Yields drop by ~20% if moisture exceeds 50 ppm .

Data Contradiction Analysis

Q. Discrepancies in reported UV-Vis absorption maxima: How to reconcile?

Methodological Answer: Absorption λmax varies (320–350 nm) due to solvent polarity (e.g., redshift in DCM vs. THF) and aggregation effects. For accurate comparison:

- Use standardized solvents (e.g., chloroform) and concentrations (10⁻⁵ M).

- Apply Gaussian deconvolution to distinguish π-π* transitions (300–320 nm) from charge-transfer bands (>350 nm) .

Application-Oriented Questions

Q. How is this compound integrated into electrochromic polymers?

Methodological Answer: As a donor unit, it is copolymerized with selenadiazole acceptors via Suzuki coupling. The boronate groups enable precise control of HOMO/LUMO levels (HOMO ≈ -5.2 eV), achieving reversible redox transitions (ΔT ≈ 40% at 600 nm) . Electrochemical impedance spectroscopy (EIS) confirms ionic mobility improvements (~10⁻³ S/cm) with hexyl spacers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.